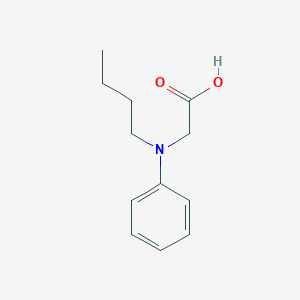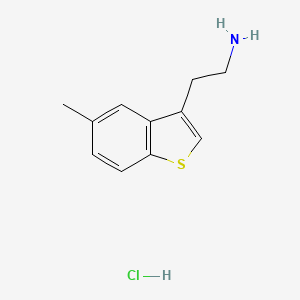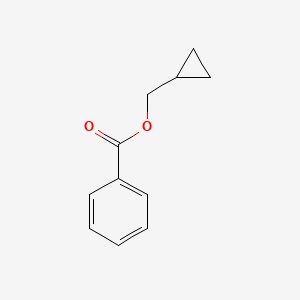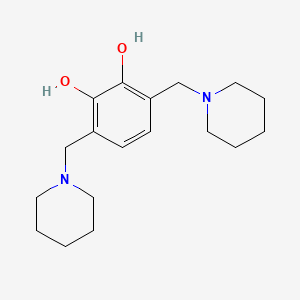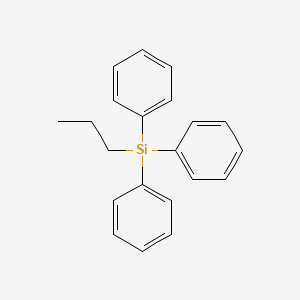![molecular formula C16H16 B14698401 1-Methyl-3-[1-(4-methylphenyl)ethenyl]benzene CAS No. 22057-87-0](/img/structure/B14698401.png)
1-Methyl-3-[1-(4-methylphenyl)ethenyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-[1-(4-methylphenyl)ethenyl]benzene is an organic compound with the molecular formula C16H16 It is a derivative of benzene, featuring a methyl group and a 4-methylphenyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-[1-(4-methylphenyl)ethenyl]benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include anhydrous conditions and a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
化学反応の分析
Types of Reactions
1-Methyl-3-[1-(4-methylphenyl)ethenyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated or nitrated benzene derivatives.
科学的研究の応用
1-Methyl-3-[1-(4-methylphenyl)ethenyl]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Methyl-3-[1-(4-methylphenyl)ethenyl]benzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then undergoes further reactions to yield the final substituted product. The molecular targets and pathways involved depend on the specific reactions and conditions used.
類似化合物との比較
Similar Compounds
1-Methyl-3-(1-methylethenyl)benzene: Similar structure but with different substituents.
1-Methyl-4-(1-methylethenyl)benzene: Positional isomer with the substituents in different positions.
1-Methyl-3-[(4-methylphenyl)methyl]benzene: Similar structure with a different alkyl group.
Uniqueness
1-Methyl-3-[1-(4-methylphenyl)ethenyl]benzene is unique due to its specific arrangement of substituents on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
22057-87-0 |
|---|---|
分子式 |
C16H16 |
分子量 |
208.30 g/mol |
IUPAC名 |
1-methyl-3-[1-(4-methylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C16H16/c1-12-7-9-15(10-8-12)14(3)16-6-4-5-13(2)11-16/h4-11H,3H2,1-2H3 |
InChIキー |
DCKUVDFWSQATFG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=C)C2=CC=CC(=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



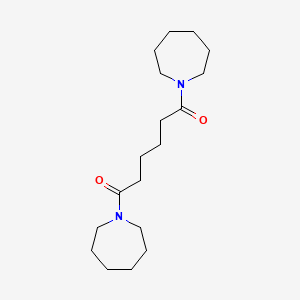


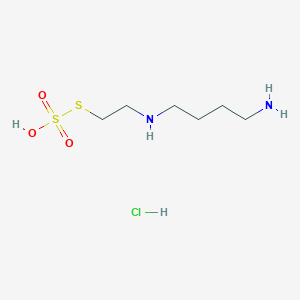


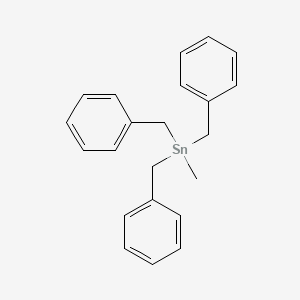
![n-Butyryl-D(+)-carnitin [German]](/img/structure/B14698378.png)
